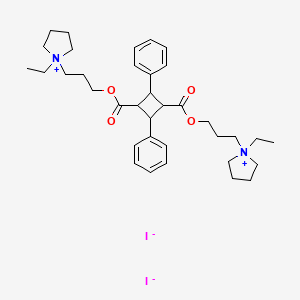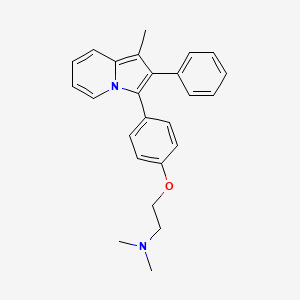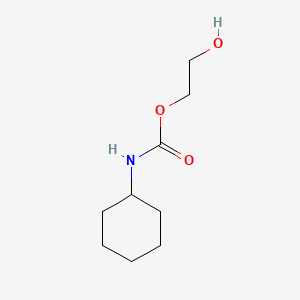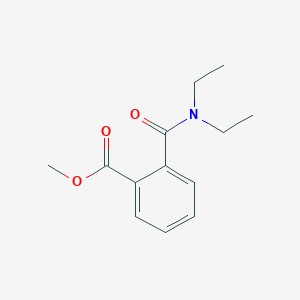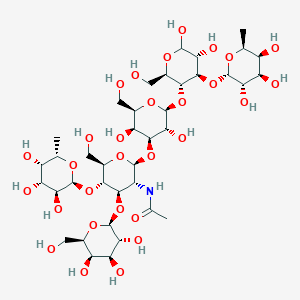
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is a complex organic compound known for its significant biological and chemical properties. This compound is a derivative of glutamic acid, an important amino acid in the human body, and features a unique isochromanyl structure that contributes to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- typically involves multiple steps, starting with the preparation of the isochromanyl core. This core is synthesized through a series of reactions including chlorination, hydroxylation, and methylation. The final step involves the coupling of the isochromanyl core with glutamic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders and as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The compound’s unique structure allows it to bind to specific receptors and modulate their activity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ochratoxin A: A mycotoxin with a similar isochromanyl structure but different biological activity.
Phenylalanine derivatives: Compounds with similar amino acid backbones but varying side chains.
Uniqueness
What sets Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- apart is its unique combination of the isochromanyl core and glutamic acid, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
56222-76-5 |
|---|---|
Molecular Formula |
C16H16ClNO8 |
Molecular Weight |
385.75 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H16ClNO8/c1-6-4-7-9(17)5-8(13(21)12(7)16(25)26-6)14(22)18-10(15(23)24)2-3-11(19)20/h5-6,10,21H,2-4H2,1H3,(H,18,22)(H,19,20)(H,23,24)/t6-,10+/m1/s1 |
InChI Key |
UFOYBOIIZHEXJG-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


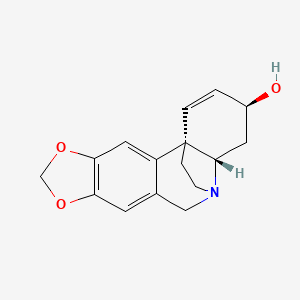
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)
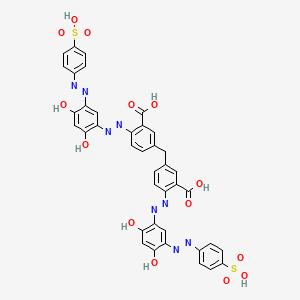


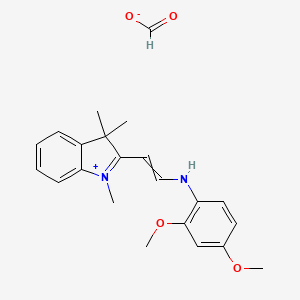
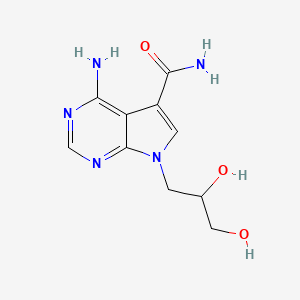
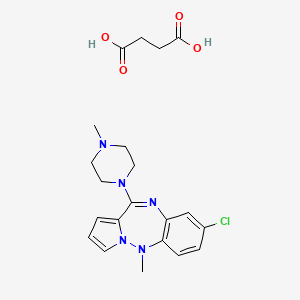
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
